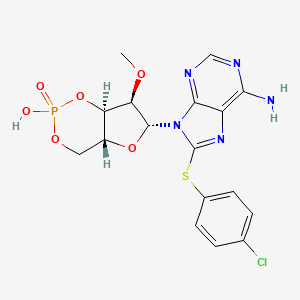

8-pCPT-2'-O-Me-cAMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN5O6PS |

|---|---|

Molecular Weight |

485.8 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aR)-2-hydroxy-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |

InChI |

InChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

BCGHHRAUZWOTNH-XNIJJKJLSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |

Canonical SMILES |

COC1C2C(COP(=O)(O2)O)OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |

Synonyms |

8-(4-chloro-phenylthio)-2'-O-methyladenosine-3'-5'-cyclic monophosphate 8-pCPT-2'-O-Me-cAMP 8CPT-2Me-cAMP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: A Selective Epac Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac), also known as cAMP-regulated Guanine nucleotide Exchange Factors (cAMP-GEFs), has unveiled a parallel, PKA-independent signaling axis.[1][2] Epac proteins, comprising Epac1 and Epac2, act as GEFs for the small Ras-like GTPases, Rap1 and Rap2.[1][3]

Dissecting the distinct contributions of the PKA and Epac pathways has been a significant challenge, necessitating the development of specific pharmacological tools. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) has emerged as the cornerstone of such research. This analog of cAMP is a potent and highly selective activator of Epac, demonstrating minimal to no activity towards PKA.[4][5] Its development has been instrumental in elucidating the specific roles of Epac in cellular functions ranging from insulin secretion and cell adhesion to cardiac function and inflammation.[2][5][6]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative activation data, relevant signaling pathways, and key experimental protocols for its use in research and drug development.

Mechanism of Action and Selectivity

The remarkable selectivity of this compound for Epac over PKA is conferred by a single, critical chemical modification: the methylation of the 2'-hydroxyl group on the ribose moiety of the cAMP molecule.[1] While this modification is well-tolerated by the cAMP-binding domain of Epac, it sterically hinders the compound's ability to bind to and activate PKA.[1] This results in a discrimination between the two receptors that can be as high as three orders of magnitude.[1]

Upon binding to the regulatory domain of Epac, this compound induces a conformational change that relieves the autoinhibition of its catalytic domain.[7][8] This exposes the GEF domain, allowing Epac to interact with its primary substrate, the small GTPase Rap1 (and Rap2). Epac then catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on Rap, converting it from its inactive, GDP-bound state to its active, GTP-bound state.[3][6] Active Rap-GTP subsequently engages a multitude of downstream effectors to orchestrate various cellular responses.

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize key data for the parent compound and its more cell-permeable derivative, this compound-AM.

Table 1: Activation Constants (EC₅₀) and Selectivity

| Compound | Target | EC₅₀ / AC₅₀ | Reference |

| This compound | Epac1 | ~1.8 - 2.2 µM | [4][5] |

| Epac (general) | 1.8 µM | [4] | |

| PKA | >100 µM (weak activator) | [5][9] | |

| cAMP (for comparison) | Epac1 | ~30 µM | [5] |

Note: this compound does not significantly discriminate between Epac1 and Epac2 isoforms.[4]

The Cell-Permeable Prodrug: this compound-AM

A significant practical limitation of this compound is its poor membrane permeability, which can limit its effectiveness in living cells.[10] To overcome this, an acetoxymethyl (AM) ester prodrug version, This compound-AM , was developed.[11] The lipophilic AM group facilitates passive diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, releasing the active this compound molecule. This modification dramatically improves the compound's cellular efficacy, making it over 100 times more efficient in stimulating cellular Rap1 activation than the parent compound.

Table 2: Efficacy of the Cell-Permeable AM-Ester

| Compound | Parameter | Value | Cell Type | Reference |

| This compound-AM | Cellular Rap1 Activation (ECmax) | ~0.1 µM | HUVECs | |

| This compound | Cellular Rap1 Activation (ECmax) | ~100 µM | HUVECs |

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in activating the Epac signaling cascade and distinguish it from the PKA pathway.

Caption: General Epac signaling pathway activated by cAMP or this compound.

References

- 1. Epac Signalling BIOLOG Life Science Institute [biolog.de]

- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]

- 7. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with this compound-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: A Selective Tool for Interrogating Epac-Mediated cAMP Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), a critical tool for dissecting the signaling pathways of cyclic AMP (cAMP). We will delve into its mechanism of action, quantitative pharmacological data, and detailed experimental protocols, offering researchers the foundational knowledge to effectively utilize this compound.

Introduction to cAMP Signaling and the Role of this compound

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes in response to extracellular signals.[1] Its intracellular levels are finely tuned by the activities of adenylyl cyclases and phosphodiesterases (PDEs).[1] For decades, the effects of cAMP were thought to be mediated almost exclusively through Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac) revealed a parallel, PKA-independent signaling axis.[2][3]

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4] The existence of two distinct cAMP effector families, PKA and Epac, allows for precise and integrated control of cellular functions.[3] Depending on the cellular context, these pathways can act independently, synergistically, or antagonistically.[5][6]

Dissecting the specific contributions of the PKA and Epac pathways has been a significant challenge due to their shared activator, cAMP.[6] This challenge spurred the development of selective cAMP analogs. This compound is a potent and widely used Epac-selective cAMP analog (ESCA) that has been instrumental in elucidating the PKA-independent functions of cAMP.[2][7] Its utility is further enhanced by its cell-permeable acetoxymethyl (AM) ester prodrug form, this compound-AM, which allows for robust activation of Epac in living cells.[8][9]

Mechanism of Action and Selectivity

The selectivity of this compound for Epac over PKA is conferred by a key structural modification: a methyl group at the 2'-O position of the ribose ring.[7] This modification sterically hinders the analog's ability to bind to and activate the catalytic subunit of PKA, while its ability to activate Epac remains intact or is even enhanced.[7] The 8-pCPT substitution at the adenine base further increases the compound's lipophilicity and potency at Epac.[10]

Upon activation by this compound, Epac undergoes a conformational change that exposes its catalytic domain, allowing it to promote the exchange of GDP for GTP on Rap GTPases, leading to Rap activation and downstream signaling.[4][5]

References

- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crosstalk Between PKA and Epac Regulates the Phenotypic Maturation and Function of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound BIOLOG Life Science Institute [biolog.de]

The Epac-Selective cAMP Analog 8-pCPT-2'-O-Me-cAMP: A Technical Guide for Researchers

An in-depth exploration of the discovery, mechanism of action, and experimental application of a pivotal tool in cAMP signaling research.

Introduction

The discovery of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) represents a significant milestone in the study of cyclic AMP (cAMP) signaling pathways. For years, the investigation of cAMP-mediated cellular processes was largely dominated by the role of Protein Kinase A (PKA). However, the identification of Exchange Proteins Directly Activated by cAMP (Epac) as alternative cAMP effectors necessitated the development of pharmacological tools to dissect the distinct roles of these two pathways. This compound emerged as a potent and selective activator of Epac, providing researchers with a crucial instrument to uncouple Epac signaling from that of PKA. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound and its cell-permeable analog, this compound-AM, for researchers, scientists, and drug development professionals.

Discovery and Development

The development of this compound was a result of systematic structure-activity relationship studies of cAMP analogs. The key structural modifications that confer its high affinity and selectivity for Epac are the substitution at the C8 position with a 4-chlorophenylthio group and the methylation of the 2'-hydroxyl group of the ribose moiety. These modifications dramatically reduce its ability to activate PKA, thereby creating a highly selective tool for studying Epac-mediated processes.[1][2]

Recognizing the limitation of the parent compound's poor membrane permeability, a cell-permeable acetoxymethyl ester (AM) prodrug, this compound-AM, was synthesized. This derivative readily crosses the plasma membrane and is intracellularly hydrolyzed by endogenous esterases to release the active this compound, leading to the accumulation of the active compound within the cell.

Mechanism of Action

This compound selectively binds to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that relieves its auto-inhibitory constraint. This activation promotes the guanine nucleotide exchange factor (GEF) activity of Epac, leading to the activation of the small GTPase Rap1. Activated, GTP-bound Rap1 can then engage a multitude of downstream effector proteins, initiating various cellular responses. In contrast, this compound is a very weak activator of PKA.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a basis for its experimental application.

| Parameter | Value | Target | Notes | Reference |

| EC50 | 2.2 µM | Epac1 | Apparent affinity for activation in Rap1 activation assays. | [1] |

| EC50 | 30 µM | cAMP (for comparison) | Apparent affinity for Epac1 activation. | [1] |

| PKA Activation | Weak activator | PKA | Fails to stimulate CRE-Luc, a PKA-dependent reporter. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis and Purification of this compound-AM (Acetoxymethyl Ester)

While a detailed protocol for the synthesis of the parent compound, this compound, is not available in the reviewed literature, the following outlines the synthesis of its cell-permeable prodrug.

Materials:

-

This compound

-

Acetoxymethyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Suspend this compound in anhydrous DMF.

-

Add acetoxymethyl bromide and DIPEA to the suspension.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the product by preparative HPLC.

-

Lyophilize the purified fractions to obtain this compound-AM as a white solid.

Rap1 Activation Assay

This pull-down assay is designed to measure the levels of active, GTP-bound Rap1 in cell lysates.

Materials:

-

Cells of interest

-

This compound or this compound-AM

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)

-

RalGDS-RBD (Rap binding domain of RalGDS) fused to an affinity tag (e.g., GST) and coupled to beads (e.g., glutathione-agarose)

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Anti-Rap1 antibody

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Treat cells with this compound-AM at the desired concentration and for the appropriate time. Include untreated and vehicle-treated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Concentration Determination: Determine the protein concentration of each lysate.

-

Pull-Down of Active Rap1:

-

Incubate equal amounts of protein lysate with RalGDS-RBD beads.

-

For controls, preload lysates with GTPγS (positive) or GDP (negative) before adding the beads.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-Rap1 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities to determine the relative amount of active Rap1 in each sample.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells cultured on glass coverslips

-

This compound-AM

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM solution in the dark at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes).

-

-

De-esterification: Wash the cells with fresh HBSS and incubate for an additional period (e.g., 30 minutes) to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Acquire a baseline fluorescence ratio (F340/F380) before stimulation.

-

Perfuse the cells with a solution containing this compound-AM.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) over time.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

-

The ratio values can be calibrated to absolute [Ca2+]i levels using appropriate calibration procedures (e.g., with ionomycin and EGTA).

-

Measurement of Exocytosis by Carbon-Fiber Amperometry

This technique allows for the real-time detection of the release of oxidizable neurotransmitters (e.g., serotonin, dopamine) from single cells.

Materials:

-

Cells capable of exocytosis (e.g., pancreatic β-cells, chromaffin cells)

-

This compound-AM

-

Carbon-fiber microelectrode

-

Amperometric recording setup (potentiostat, headstage, data acquisition system)

-

Micromanipulator

-

Physiological salt solution

Procedure:

-

Electrode Preparation: Fabricate and insulate a carbon-fiber microelectrode, leaving only the tip exposed.

-

Cell Preparation: Plate the cells on a culture dish suitable for microscopy.

-

Recording:

-

Position the carbon-fiber microelectrode in close proximity to the cell membrane using a micromanipulator.

-

Apply a constant potential to the electrode that is sufficient to oxidize the neurotransmitter of interest.

-

Establish a stable baseline current.

-

-

Stimulation: Apply this compound-AM to the cell via perfusion or a puffer pipette.

-

Data Acquisition: Record the amperometric current over time. Each exocytotic event will be detected as a transient spike in the current.

-

Analysis: Analyze the frequency, amplitude, and kinetics of the amperometric spikes to quantify the rate and characteristics of exocytosis.

Signaling Pathways and Visualizations

This compound-induced Epac activation triggers a cascade of downstream signaling events. The primary and best-characterized pathway involves the activation of Rap1. However, Epac can also influence other signaling molecules, leading to a diverse range of cellular responses.

Caption: Core Epac signaling pathway activated by this compound.

Caption: Experimental workflow for a Rap1 activation pull-down assay.

Caption: Epac-mediated intracellular calcium mobilization leading to exocytosis.

Conclusion

This compound and its cell-permeable analog have become indispensable tools for the specific investigation of Epac-mediated signaling. Their high selectivity over PKA allows for the clear delineation of the roles of these two major cAMP effector pathways in a wide array of cellular processes. This guide provides a foundational understanding and practical protocols for the effective use of these powerful pharmacological agents. As research into the nuances of cAMP signaling continues, the application of such selective tools will undoubtedly lead to further significant discoveries in cellular biology and drug development.

References

A Technical Guide to the Role of 8-pCPT-2'-O-Me-cAMP in Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, is a potent and highly selective cell-permeant analog of cyclic AMP (cAMP).[1] It serves as a critical pharmacological tool for investigating the PKA-independent signaling pathways of cAMP.[2][3] This is due to its high affinity for Exchange protein directly activated by cAMP (Epac), a cAMP-regulated guanine nucleotide exchange factor, and its weak activation of the classical cAMP effector, Protein Kinase A (PKA).[2] This guide provides an in-depth analysis of the primary role of this compound in cellular calcium mobilization. It details the underlying signaling mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams of the involved pathways. The primary mechanism involves the activation of Epac, which subsequently triggers Ca2+-induced Ca2+ release (CICR) from intracellular stores, predominantly through the sensitization of ryanodine receptors.[2][4]

Introduction: Beyond PKA, The Emergence of Epac

Cyclic AMP is a ubiquitous second messenger that regulates a vast array of physiological processes.[5] For decades, the cellular effects of cAMP were thought to be mediated almost exclusively by Protein Kinase A (PKA).[3][6] However, the discovery of Epac proteins (Epac1 and Epac2) as direct binders of cAMP revealed a parallel, PKA-independent signaling axis.[2][7] Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small Ras-like G-proteins, Rap1 and Rap2.[2][8]

Dissecting the distinct roles of PKA and Epac has been a significant challenge due to the lack of specific pharmacological modulators. The development of this compound provided a breakthrough, offering researchers a tool that selectively activates Epac with high potency, thereby enabling the specific interrogation of Epac-mediated cellular events.[2][8] One of the most significant of these events is the mobilization of intracellular calcium ([Ca2+]i), a critical signaling process in functions ranging from neurotransmission and muscle contraction to hormone secretion.[2][9][10]

Core Mechanism: this compound and Calcium Mobilization

This compound, particularly in its acetoxymethyl ester form (this compound-AM) for enhanced cell permeability, triggers a robust increase in cytosolic calcium by mobilizing it from intracellular stores.[2][11][12][13][14] This action is independent of PKA but critically dependent on Epac activation.[2]

The predominant mechanism by which this compound induces calcium release, especially in cell types like pancreatic β-cells and the INS-1 insulin-secreting cell line, is through Epac-mediated Ca2+-induced Ca2+ release (CICR).[2][3]

The signaling cascade proceeds as follows:

-

Epac Activation: this compound binds to and activates Epac proteins.[2][8]

-

Sensitization of Ryanodine Receptors (RyRs): Activated Epac leads to the sensitization of ryanodine receptors, which are calcium channels located on the membrane of the endoplasmic reticulum (ER).[2] While the precise molecular link between Epac and RyRs is still under investigation, evidence strongly indicates that Epac activity potentiates RyR opening.

-

Ca2+ Release: The sensitized RyRs release Ca2+ from the ER into the cytosol, initiating a transient increase in [Ca2+]i.[2][4] This initial release is often coupled with exocytosis in secretory cells.[2][3]

This pathway is confirmed by experiments showing that the calcium mobilization effect of this compound is blocked by ryanodine, a specific inhibitor of RyRs, but is unaffected by PKA inhibitors such as H-89 and KT 5720.[2][4]

In certain cell types, such as HEK293 cells, an alternative pathway has been identified.[2] In this model, Epac activation can stimulate Phospholipase C-epsilon (PLC-ε). PLC-ε then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor (IP₃R) on the ER, another type of calcium channel, triggering Ca2+ release.[2] However, studies in INS-1 cells demonstrated that this compound did not increase the levels of inositol phosphates, suggesting this pathway is cell-type specific and not the primary mechanism in all systems.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters associated with this compound's activity and its effects on calcium mobilization.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | System/Assay | Finding | Reference |

| EC₅₀ for Epac1 Activation | 2.2 μM | In vitro Rap1 activation assay | Significantly more potent than cAMP (EC₅₀ 30 μM). | [2] |

| PKA Activation | Weak Activator | In vitro kinase assay | Poorly activates PKA, ensuring Epac selectivity in cells. | [2] |

| Cell Permeability | >100x higher (AM form) | FRET-based cellular assay | The AM ester form is vastly more cell-permeable than the parent compound. | [13] |

Table 2: Effective Concentrations for Calcium Mobilization

| Concentration | Cell Type | Duration | Observation | Reference |

| 10 - 100 μM | INS-1 Cells | N/A | Dose-dependent induction of CICR. | [2] |

| 50 μM | Human β-Cell | 10 seconds | Triggered a transient increase in intracellular Ca²⁺. | [2] |

| 100 μM | Human β-Cell | 10 seconds | Induced robust CICR and coupled exocytosis. | [2] |

| 10 μM (AM form) | Human β-Cell | 30 seconds | Facilitated Ca²⁺-induced Ca²⁺ release (CICR). | [4] |

| 1 μM (AM form) | Human Islet | N/A | Stimulated an increase of [Ca²⁺]i across the entire islet. | [12] |

Detailed Experimental Protocols

The following protocols provide a framework for studying this compound-induced calcium mobilization.

This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure [Ca²⁺]i changes in cultured cells (e.g., INS-1).

Materials:

-

INS-1 cells cultured on glass coverslips

-

HEPES-buffered salt solution (HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound or its AM ester form

-

Inverted fluorescence microscope with a filter changer, a cooled CCD camera, and appropriate filter sets for Fura-2 (e.g., 340nm and 380nm excitation, ~510nm emission).

Procedure:

-

Cell Preparation: Seed INS-1 cells onto 25-mm glass coverslips 48-72 hours prior to the experiment.

-

Dye Loading:

-

Prepare a loading buffer by dissolving Fura-2 AM (final concentration 2-5 μM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

-

-

Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye. Incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

-

Imaging Setup:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS at 37°C.

-

-

Data Acquisition:

-

Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Apply a solution of this compound (e.g., 100 μM) via the perfusion system for a defined period (e.g., 10-30 seconds).[2]

-

Continue recording the fluorescence ratio (F340/F380) to monitor the change in [Ca²⁺]i.

-

-

Analysis: The F340/F380 ratio is directly proportional to the intracellular calcium concentration. Report the change in this ratio or calibrate it to absolute Ca²⁺ concentrations if required.

This protocol uses inhibitors to confirm the involvement of RyRs and the independence from PKA.

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

Inhibitor Pre-incubation:

-

Stimulation and Data Acquisition: While maintaining the presence of the inhibitor, stimulate the cells with this compound as described in Protocol 1, step 5.

-

Analysis: Compare the calcium response in the presence of the inhibitors to the control (no inhibitor). A blocked or significantly diminished response in the presence of ryanodine confirms RyR involvement. An unchanged response in the presence of H-89 confirms PKA independence.[2]

Conclusion

This compound is an indispensable tool for elucidating the PKA-independent functions of cAMP signaling. Its ability to selectively activate Epac has been instrumental in demonstrating a direct pathway linking cAMP to intracellular calcium mobilization via the sensitization of ryanodine receptors. This mechanism has significant implications for understanding and potentially targeting cellular processes such as hormone secretion, where both cAMP and calcium act as critical synergistic messengers. The protocols and data presented in this guide offer a comprehensive resource for professionals aiming to explore or leverage the Epac-calcium signaling axis in their research and development endeavors.

References

- 1. This compound BIOLOG Life Science Institute [biolog.de]

- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of Ca2+ release by cAMP-dependent protein kinase. A mechanism for agonist-specific calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. bio-techne.com [bio-techne.com]

An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: A Selective Epac Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP, a potent and selective cell-permeant activator of Exchange protein directly activated by cAMP (Epac). We delve into its chemical structure and physicochemical properties, explore its mechanism of action in modulating the Epac-Rap signaling axis, and present its key biological effects. This guide is designed to be a practical resource, offering detailed, step-by-step protocols for essential in vitro assays to study its activity, including Rap1 activation, cell adhesion, and vascular permeability. Furthermore, quantitative data are summarized in accessible tables, and key signaling and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding and application of this critical research tool in cellular signaling and drug discovery.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. Its effects are primarily mediated through two main intracellular receptors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The discovery of Epac as a cAMP sensor has opened new avenues for understanding cAMP signaling, distinct from the classical PKA pathway. To dissect the specific roles of Epac, researchers require pharmacological tools that can selectively activate this pathway. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as this compound, has emerged as a cornerstone of such research. This analog of cAMP exhibits high affinity for Epac while being a poor activator of PKA, thus providing a means to specifically probe Epac-mediated signaling cascades.[1] This guide will provide an in-depth exploration of the chemical and biological properties of this compound and its more cell-permeable derivative, this compound-AM.

Chemical Structure and Physicochemical Properties

This compound is a synthetic analog of cAMP. Its structure is characterized by two key modifications to the parent cAMP molecule: a p-chlorophenylthio (pCPT) group at the 8-position of the adenine ring and a methyl group at the 2'-O-position of the ribose sugar.[1] These modifications are crucial for its selectivity and potency as an Epac activator. The 2'-O-methyl group, in particular, confers specificity for Epac over PKA.[1]

For cellular studies, the acetoxymethyl (AM) ester prodrug form, this compound-AM, is often utilized. The AM group enhances the lipophilicity of the molecule, allowing it to readily cross the plasma membrane.[2] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule, which then accumulates intracellularly.[2]

Data Presentation: Physicochemical Properties

| Property | This compound (Sodium Salt) | This compound-AM |

| Synonyms | 8-CPT-2-O-Me-cAMP | 007-AM, 8-CPT-AM |

| Molecular Formula | C₁₇H₁₆ClN₅O₆PS · Na | C₂₀H₂₁ClN₅O₈PS |

| Molecular Weight | 507.8 g/mol | 557.9 g/mol |

| CAS Number | 634207-53-7 | 1152197-23-3 |

| Appearance | Crystalline solid | Film or powder |

| Purity | ≥98% | ≥97% (HPLC) |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, PBS (pH 7.2): 10 mg/ml | Soluble to 100 mM in DMSO |

| Storage | -20°C | -20°C |

Mechanism of Action and Biological Activities

This compound selectively binds to and activates Epac proteins (Epac1 and Epac2). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of this compound to the cyclic nucleotide-binding domain of Epac, the protein undergoes a conformational change that exposes its catalytic GEF domain.[3] This activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation.

Activated Rap GTPases, in turn, regulate a multitude of cellular processes, including cell adhesion, cell-cell junction formation, secretion, and gene expression.[4] For instance, Epac-mediated Rap1 activation is known to enhance the integrity of endothelial cell junctions, thereby reducing vascular permeability.[4] It also plays a role in stimulating insulin secretion from pancreatic β-cells and modulating immune responses.[5]

Data Presentation: Biological Activity

| Parameter | Value | Target | Notes |

| EC₅₀ (Epac1) | 2.2 µM | Human Epac1 | In vitro Rap1 activation assay.[6] |

| EC₅₀ (PKA) | >10 µM | PKA | Demonstrates high selectivity for Epac over PKA. |

| ECmax (Rap1 activation) | 0.1 µM (AM form) vs. 100 µM (non-AM form) | Cellular Rap1 | In Human Umbilical Vein Endothelial Cells (HUVECs). |

Mandatory Visualization: Signaling Pathway

Caption: The Epac-Rap signaling pathway activated by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.

Rap1 Activation Pull-Down Assay

This assay measures the levels of active, GTP-bound Rap1 in cell lysates.

Materials:

-

Cells of interest

-

This compound-AM

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)

-

RalGDS-RBD agarose beads

-

SDS-PAGE sample buffer

-

Anti-Rap1 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound-AM for the appropriate time. Include a vehicle control (DMSO).

-

Cell Lysis: Place culture plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold Lysis/Binding/Wash Buffer and scrape the cells.

-

Lysate Clarification: Transfer lysates to pre-chilled microcentrifuge tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatants. Normalize all samples to the same protein concentration with Lysis/Binding/Wash Buffer.

-

Pull-Down of Active Rap1: To the normalized lysates, add RalGDS-RBD agarose beads (typically 20-30 µg of fusion protein). Incubate at 4°C for 1 hour with gentle rotation.

-

Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Wash the beads three times with ice-cold Lysis/Binding/Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2x SDS-PAGE sample buffer. Boil for 5 minutes.

-

Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody to detect the pulled-down active Rap1.

Calcein-AM Based Cell Adhesion Assay

This assay quantifies cell adhesion to an extracellular matrix or another cell layer.

Materials:

-

Cells of interest

-

Calcein-AM

-

Assay buffer (e.g., HBSS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 490/525 nm)

Procedure:

-

Cell Labeling: Resuspend cells in assay buffer and add Calcein-AM to a final concentration of 5 µM. Incubate at 37°C for 30 minutes.

-

Washing: Wash the cells twice with pre-warmed assay buffer to remove excess Calcein-AM. Resuspend the labeled cells in assay buffer.

-

Adhesion: Add the Calcein-labeled cell suspension to the wells of a 96-well plate that have been coated with the desired substrate (e.g., fibronectin or a monolayer of another cell type).

-

Treatment: Add this compound-AM or vehicle to the wells.

-

Incubation: Incubate the plate at 37°C for 30-120 minutes to allow for cell adhesion.

-

Removal of Non-adherent Cells: Gently wash the wells four times with pre-warmed assay buffer to remove non-adherent cells.

-

Fluorescence Measurement: Add assay buffer to each well and measure the fluorescence using a microplate reader.

-

Data Analysis: The fluorescence intensity is proportional to the number of adherent cells.

In Vitro Vascular Permeability Assay (Transwell Model)

This assay measures the passage of a fluorescently labeled macromolecule across an endothelial cell monolayer.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (0.4 µm pore size)

-

FITC-Dextran (70 kDa)

-

Cell culture medium

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Treatment: Treat the endothelial monolayer with this compound-AM or vehicle for the desired time.

-

Permeability Measurement: Add FITC-Dextran to the upper chamber of the inserts.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Collect a sample from the lower chamber of each well.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples from the lower chamber.

-

Data Analysis: The amount of fluorescence in the lower chamber is inversely proportional to the integrity of the endothelial barrier.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Rap1 activation pull-down assay.

Conclusion

This compound and its AM ester derivative are indispensable tools for the specific investigation of Epac-mediated signaling pathways. Their high selectivity for Epac over PKA allows for the precise dissection of the roles of this important cAMP effector in a wide range of cellular functions. This technical guide has provided a comprehensive overview of the chemical and biological properties of this compound, along with detailed protocols for its application in key cellular assays. The provided data and visualizations aim to facilitate the effective use of this compound in advancing our understanding of cAMP signaling in both basic research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]

- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 5. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-pCPT-2'-O-Me-cAMP in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a potent and selective activator of the Exchange protein directly activated by cAMP (Epac). This analog of cyclic adenosine monophosphate (cAMP) has emerged as a critical pharmacological tool for dissecting the cAMP-mediated signaling pathways in pancreatic β-cells, independent of Protein Kinase A (PKA). This technical guide provides an in-depth analysis of the effects of this compound on insulin secretion, detailing its mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the nuances of Epac-mediated signaling is paramount for the development of novel therapeutic strategies for type 2 diabetes.

Introduction: The PKA-Independent cAMP Signaling Axis

cAMP is a ubiquitous second messenger that plays a pivotal role in regulating insulin secretion from pancreatic β-cells. For decades, the effects of cAMP were thought to be mediated exclusively through the activation of PKA. However, the discovery of Epac proteins (Epac1 and Epac2) has unveiled a parallel, PKA-independent signaling pathway. This compound, due to its high selectivity for Epac over PKA, has been instrumental in elucidating the specific contributions of the Epac pathway to insulin exocytosis.[1][2] Its cell-permeant acetoxymethyl ester form, this compound-AM, has further enhanced its utility in cellular and islet studies.[3][4]

Mechanism of Action: Epac-Mediated Insulin Secretion

This compound stimulates insulin secretion primarily by activating Epac2, the predominant Epac isoform in pancreatic β-cells.[3][5] This activation triggers a cascade of downstream events that augment glucose-stimulated insulin secretion (GSIS). The core mechanism involves the mobilization of intracellular calcium ([Ca²⁺]i) and the enhancement of insulin granule exocytosis.

Upon binding of this compound, Epac2 activates the small G-protein Rap1.[6][7] Activated Rap1, in turn, can influence multiple downstream effectors that contribute to the potentiation of insulin release. A key action of Epac activation is the mobilization of Ca²⁺ from intracellular stores, a process known as Ca²⁺-induced Ca²⁺ release (CICR).[1][2] This increase in cytosolic Ca²⁺ is a critical trigger for the fusion of insulin-containing granules with the plasma membrane.[1][2]

Interestingly, the insulin secretagogue action of this compound is often glucose-dependent, meaning it potentiates insulin secretion in the presence of stimulatory glucose concentrations but has minimal effect at basal glucose levels.[3] While this compound acts independently of PKA, some studies suggest a permissive role for basal PKA activity in supporting the full stimulatory effects of Epac activation on insulin secretion in human islets.[5]

Quantitative Data on Insulin Secretion

The following tables summarize the quantitative effects of this compound and its AM-ester on insulin secretion from various experimental models.

Table 1: Effect of this compound-AM on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

| Condition | Fold Increase in Insulin Secretion (vs. 10 mM Glucose alone) | Reference |

| 10 µM this compound-AM | 1.5-fold | [5] |

Table 2: Effect of this compound-AM on GSIS in Mouse Islets

| Glucose Concentration | Treatment | Fold Stimulation of Insulin Secretion (vs. 2.8 mM Glucose) | Reference |

| 20 mM | None | Not specified | [3] |

| 20 mM | 10 µM this compound-AM | Potentiated both first and second phases | [3] |

Table 3: Comparative Effects of Epac and PKA Activators on Insulin Secretion in Rat INS-1 Cells

| Activator (10 µM) | Fold Insulin Secretion (vs. control) | Reference |

| This compound-AM | Lower than Bt₂cAMP-AM | [8] |

| Bt₂cAMP-AM (PKA activator) | 2.4-fold higher than this compound-AM | [8] |

Experimental Protocols

Islet Perifusion for Insulin Secretion Measurement

This protocol is used to measure dynamic insulin secretion from isolated pancreatic islets.

-

Islet Isolation: Isolate islets from pancreas using collagenase digestion.

-

Islet Culture: Culture isolated islets overnight in a suitable medium (e.g., RPMI-1640) to allow recovery.

-

Perifusion System Setup: Place a group of size-matched islets into a perifusion chamber. The chamber is continuously supplied with a Krebs-Ringer bicarbonate (KRB) buffer.

-

Basal Secretion: Perifuse islets with KRB containing a basal glucose concentration (e.g., 2.8 or 3 mM) for a stabilization period (e.g., 30-60 minutes).

-

Stimulation: Switch the perifusion solution to one containing a stimulatory glucose concentration (e.g., 10, 16.7, or 20 mM) with or without the test compound (e.g., 10 µM this compound-AM).[3]

-

Fraction Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

-

Insulin Measurement: Measure the insulin concentration in each fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the measurement of changes in cytosolic free calcium concentration in single β-cells or intact islets.

-

Cell/Islet Preparation: Plate dispersed islet cells or intact islets on glass coverslips.

-

Dye Loading: Load the cells/islets with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution (e.g., saline solution (SES)) for a specific duration.

-

Washing: Wash the cells/islets to remove excess dye.

-

Imaging: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging.

-

Perfusion and Stimulation: Continuously perifuse the cells/islets with SES containing a specific glucose concentration. Apply this compound (e.g., 50 µM) or its AM-ester (e.g., 1-10 µM) via the perfusion system.[5][9]

-

Data Acquisition and Analysis: Record the fluorescence emission at two excitation wavelengths and calculate the ratio to determine the relative changes in [Ca²⁺]i.

Rap1 Activation Assay

This assay is used to determine the level of active, GTP-bound Rap1.

-

Cell Lysis: Lyse the cells (e.g., MIN6 or INS-1) under specific conditions (e.g., different glucose concentrations with or without this compound).[6]

-

Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain of RalGDS (GST-RalGDS-RBD), which specifically binds to GTP-bound Rap1.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the amount of Rap1 by Western blotting using a Rap1-specific antibody.

-

Quantification: Quantify the band intensity to determine the relative amount of activated Rap1.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound-mediated insulin secretion.

Figure 1: Overview of cAMP signaling pathways in pancreatic β-cells.

Figure 2: Workflow for islet perifusion experiments.

References

- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epac-selective cAMP analog this compound as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator this compound-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with this compound-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Beyond Epac: An In-depth Technical Guide to the Cellular Targets of 8-pCPT-2'-O-Me-cAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, has been widely adopted in cellular biology research as a potent and specific activator of the Exchange protein directly activated by cAMP (Epac). Its utility in dissecting Epac-mediated signaling pathways has been invaluable. However, a comprehensive understanding of any pharmacological tool requires a thorough investigation of its potential interactions with other cellular components. This technical guide provides an in-depth analysis of the known and potential cellular targets of this compound beyond its primary interaction with Epac, offering a critical perspective for researchers and drug development professionals. We present quantitative data on its selectivity, detailed experimental protocols to assess its target engagement, and visual representations of the relevant signaling pathways and experimental workflows.

Core Target: Exchange Protein Directly Activated by cAMP (Epac)

This compound is a structural analog of cyclic adenosine monophosphate (cAMP) designed to exhibit high affinity and selectivity for Epac proteins (Epac1 and Epac2). The 2'-O-methyl substitution on the ribose ring sterically hinders its binding to the regulatory subunits of Protein Kinase A (PKA), the other major intracellular cAMP sensor. This selectivity has established this compound as the gold-standard tool for studying Epac-dependent cellular processes.

The activation of Epac by this compound leads to a conformational change in the protein, exposing its guanine nucleotide exchange factor (GEF) domain. This, in turn, activates the small GTPases Rap1 and Rap2, initiating a cascade of downstream signaling events that regulate a diverse array of cellular functions, including cell adhesion, proliferation, differentiation, and apoptosis.

Beyond Epac: Investigating Off-Target Interactions

While highly selective, the potential for off-target effects of this compound, particularly at higher concentrations, warrants careful consideration. This section explores the evidence for its interaction with other known cAMP-binding proteins and potential novel targets.

Protein Kinase A (PKA)

The primary determinant of this compound's selectivity for Epac over PKA is the 2'-O-methyl group on its ribose moiety. This modification significantly reduces its affinity for the regulatory subunits of PKA. However, at high concentrations, some interaction with PKA cannot be entirely ruled out. Some studies suggest that the cell-permeant acetoxymethyl (AM) ester form of the compound, this compound-AM, may stimulate insulin secretion through a PKA-dependent pathway, although this could be an indirect effect.[1] In vitro kinase assays are essential to quantify the direct effect of this compound on PKA activity.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cAMP and cGMP by hydrolyzing them to their inactive 5'-monophosphate forms. Some cAMP analogs have been shown to inhibit PDE activity. While there is no direct evidence of this compound acting as a potent PDE inhibitor, a prodrug of a similar compound has been reported to have PDE inhibitory effects.[2] Inhibition of PDEs by this compound would lead to an increase in endogenous cAMP levels, complicating the interpretation of experimental results. Therefore, it is crucial to assess the compound's effect on the activity of various PDE isoforms, especially when used at high concentrations or in long-term experiments.

Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are directly gated by the binding of cAMP or cGMP. They play critical roles in sensory transduction and other physiological processes. Structural modifications at the C-8 position of cyclic nucleotides, as seen in this compound, are known to influence their interaction with CNG channels, in some cases leading to potent activation. To date, the direct interaction of this compound with CNG channels has not been extensively studied. Electrophysiological techniques, such as patch-clamp, are required to determine if this compound can directly modulate the activity of different CNG channel isoforms.

P2Y12 Receptors

An off-target effect of this compound on P2Y12 receptors in blood platelets has been suggested. P2Y12 receptors are G-protein coupled receptors that play a crucial role in platelet aggregation. While the evidence is not direct, some studies on P2Y12 antagonists have shown effects on intracellular cAMP levels. Further investigation through radioligand binding assays and functional platelet aggregation assays is necessary to confirm and characterize any potential interaction between this compound and P2Y12 receptors.

Quantitative Data on Target Selectivity

The following table summarizes the available quantitative data for the interaction of this compound with its primary target, Epac1, and its potential off-target, PKA. The significant difference in the half-maximal effective concentration (EC50) values underscores the selectivity of this compound.

| Target | Parameter | Value (µM) | Reference |

| Epac1 | EC50 | 2.2 | [3] |

| PKA | EC50 | >100 | [4] |

Experimental Protocols

To facilitate the investigation of the potential off-target effects of this compound, this section provides detailed methodologies for key experiments.

In Vitro PKA Activity Assay (Radioactive Filter-Binding Assay)

This protocol measures the activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.

Materials:

-

Purified PKA catalytic subunit or cell/tissue lysate

-

PKA substrate peptide (e.g., Kemptide)

-

This compound

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the PKA substrate peptide (e.g., 100 µM), and the desired concentrations of this compound.

-

Enzyme Addition: Add the purified PKA enzyme or lysate to the reaction mixture.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration ~10-100 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

-

Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper. Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

Washing: Wash the P81 papers multiple times with 75 mM phosphoric acid.

-

Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured PKA activity against the concentration of this compound to determine its effect on PKA activation.

PDE Activity Assay (Radiometric Assay)

This protocol measures PDE activity by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

-

Cell or tissue homogenates containing PDEs

-

[³H]-cAMP

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

This compound

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, the cell/tissue homogenate, and various concentrations of this compound.

-

Initiate Reaction: Add [³H]-cAMP to start the reaction.

-

Incubation: Incubate the mixture at 30°C for a defined period.

-

Stop Reaction: Terminate the reaction by boiling the samples.

-

AMP to Adenosine Conversion: Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.

-

Separation: Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.

-

Centrifugation: Centrifuge the samples to pellet the resin.

-

Quantification: Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the PDE activity and determine the IC50 value for this compound if inhibition is observed.

Patch-Clamp Electrophysiology for CNG Channels

This protocol allows for the direct measurement of ionic currents through CNG channels in response to the application of this compound.

Materials:

-

Cells expressing CNG channels of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (e.g., containing K-gluconate)

-

Extracellular (bath) solution (e.g., containing NaCl)

-

This compound

Procedure:

-

Cell Preparation: Plate cells expressing CNG channels on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Pipette Filling: Fill the patch pipette with the intracellular solution.

-

Seal Formation: Under visual control using a microscope, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.

-

Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.

-

Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Data Acquisition: Record the changes in membrane current in response to the compound application.

-

Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the effect of this compound on CNG channel activity.

Conclusion

This compound remains an invaluable tool for the specific activation of Epac and the elucidation of its downstream signaling pathways. However, a responsible and rigorous scientific approach necessitates an awareness of its potential off-target effects. This guide has provided a comprehensive overview of the known and potential non-Epac targets of this compound, along with quantitative data on its selectivity and detailed protocols for assessing these interactions. By employing these methodologies, researchers can ensure the accurate interpretation of their experimental results and contribute to a more complete understanding of the cellular effects of this compound. This knowledge is not only crucial for basic research but also for the development of more specific pharmacological agents targeting the cAMP signaling network.

References

Methodological & Application

Application Notes and Protocols for 8-pCPT-2'-O-Me-cAMP-AM in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-pCPT-2'-O-Me-cAMP-AM, a potent and cell-permeable selective activator of Exchange Protein directly Activated by cAMP (Epac), in a variety of cell culture experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.

Introduction

This compound-AM is a prodrug of this compound, a highly selective agonist for Epac1 and Epac2. The acetoxymethyl (AM) ester modification renders the compound cell-permeable. Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule, which then allosterically activates Epac proteins.[1][2][3] This activation is independent of Protein Kinase A (PKA), another primary target of cAMP, allowing for the specific investigation of Epac-mediated signaling pathways.[4][5] The activation of Epac triggers the exchange of GDP for GTP on the small GTPase Rap1, initiating a cascade of downstream signaling events that regulate diverse cellular processes such as cell adhesion, junction formation, insulin secretion, and vascular permeability.[5][6][7][8][9]

Product Information and Storage

| Property | Value |

| Full Name | 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester |

| Molecular Formula | C₂₀H₂₁ClN₅O₈PS |

| Molecular Weight | 557.9 g/mol |

| Appearance | White lyophilized solid |

| Solubility | Soluble in DMSO (up to 100 mM)[6]. Poorly soluble in aqueous solutions.[10] |

| Storage | Store desiccated at -20°C for up to 2 years. Store stock solutions in DMSO at -20°C for up to 1 month.[10][11] Avoid repeated freeze-thaw cycles. |

| Purity | ≥97% (HPLC)[6] |

Mechanism of Action and Signaling Pathway

This compound-AM passively diffuses across the plasma membrane. Intracellular esterases hydrolyze the AM ester, trapping the active, membrane-impermeant this compound within the cell. This active compound binds to the cyclic nucleotide-binding (CNB) domain of Epac, causing a conformational change that exposes the guanine nucleotide exchange factor (GEF) domain. The activated Epac then promotes the exchange of GDP for GTP on Rap1, a small GTPase. GTP-bound Rap1 can then interact with and activate a variety of downstream effectors, leading to specific cellular responses.

Experimental Protocols

Important Pre-experimental Considerations:

-

Serum-Free Conditions: It is highly recommended to perform experiments in serum-free or low-serum media, as esterases present in serum can cleave the AM ester extracellularly, reducing the compound's cell permeability and efficacy.[8][10]

-

Dose-Response: The optimal concentration of this compound-AM is cell-type and application-dependent. Always perform a dose-response curve to determine the optimal working concentration for your specific experimental system.

-

Vehicle Control: Use DMSO as a vehicle control in all experiments, ensuring the final concentration does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

-

PKA-Independence Confirmation: To confirm that the observed effects are Epac-mediated and not due to off-target PKA activation, consider using a PKA inhibitor (e.g., H-89, KT 5720) as a control.[5]

Protocol 1: General Cell Treatment for Epac Activation

This protocol provides a general workflow for treating cultured cells with this compound-AM.

Materials:

-

This compound-AM

-

High-quality, anhydrous DMSO

-

Cultured cells of interest

-

Appropriate cell culture medium (serum-free for treatment)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Prepare Stock Solution: Dissolve this compound-AM in DMSO to a final concentration of 10-100 mM.[6] Vortex briefly to ensure complete dissolution. Aliquot and store at -20°C.

-

Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to the desired confluency (typically 70-90%).

-

Cell Starvation (Optional but Recommended): Gently aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add serum-free medium and incubate for 2-4 hours prior to treatment. This step minimizes background signaling and removes serum esterases.

-

Prepare Working Solution: Immediately before use, dilute the stock solution of this compound-AM to the desired final concentration in pre-warmed serum-free medium. It is crucial to prepare this solution fresh.

-

Cell Treatment: Aspirate the starvation medium and add the medium containing this compound-AM (and a vehicle control).

-

Incubation: Incubate the cells for the desired period. Incubation times can range from minutes for rapid signaling events (e.g., 5-30 minutes for Rap1 activation) to hours for transcriptional or morphological changes (e.g., 6-24 hours).

-

Downstream Analysis: Proceed with the desired assay to measure Epac activation or its downstream consequences.

Protocol 2: Rap1 Activation Assay (Pull-down)

This assay measures the level of active, GTP-bound Rap1.

Materials:

-

Treated and control cell lysates (from Protocol 1)

-

Rap1 activation assay kit (containing RalGDS-RBD agarose beads)

-

Ice-cold lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Rap1 antibody

Procedure:

-

Cell Lysis: After treatment, place the culture dish on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration.

-

Pull-down: To an appropriate amount of lysate (e.g., 500 µg), add RalGDS-RBD agarose beads. Incubate for 1 hour at 4°C with gentle rocking.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. An aliquot of the total cell lysate should be run in parallel to determine the total Rap1 levels.

Protocol 3: FRET-Based Assay for Epac Activation

This protocol uses a genetically encoded FRET biosensor (e.g., Epac1-camps) to monitor cAMP levels and Epac conformational changes in real-time in living cells.

Materials:

-

Cells expressing an Epac-based FRET biosensor (e.g., transiently or stably transfected)

-

Fluorescence microscope or plate reader capable of FRET measurements (e.g., with CFP/YFP filter sets)

-

Imaging buffer (e.g., HBSS)

Procedure:

-

Cell Preparation: Seed cells expressing the Epac FRET biosensor onto a suitable imaging dish or plate.

-

Imaging Setup: Place the cells on the microscope stage maintained at 37°C. Acquire baseline FRET images (both donor and acceptor channels).

-

Stimulation: Add this compound-AM at the desired concentration to the imaging buffer.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in the FRET ratio (e.g., YFP/CFP emission ratio after CFP excitation) over time. A decrease in FRET typically indicates an increase in intracellular cAMP and Epac activation.[11]

-

Data Analysis: Quantify the change in the FRET ratio in response to the treatment.

Quantitative Data Summary

The following tables summarize typical working concentrations and incubation times for this compound-AM in various applications reported in the literature.

Table 1: Effective Concentrations in Different Cell Types and Assays

| Cell Type | Assay/Application | Effective Concentration Range | Reference(s) |

| INS-1 cells | Rap1 Activation | 0.1 - 3.0 µM | [2] |

| INS-1 cells | Insulin Secretion | 1 - 10 µM | [12] |

| INS-1 cells | Epac1-camps FRET assay | 0.3 - 3.0 µM | [7] |

| Human Islets | Insulin Secretion | ~10 µM | [13] |

| HUVECs | Rap1 Activation | 1 µM | [1] |

| HUVECs | Endothelial Barrier Enhancement | ~1 µM | [1] |

| Jurkat-Epac1 cells | Adhesion to Fibronectin | 1 - 10 µM | [6] |

| A431 cells | Epac FRET Assay | ~0.1 µM (ECmax for Rap1) | [13] (Implied from comparison with non-AM ester) |

| RSV-infected cells | Restoration of Epithelial Barrier | 5 µM | [1] |

Table 2: Incubation Times for Various Cellular Responses

| Cellular Response | Typical Incubation Time | Reference(s) |

| Rap1 Activation | 2.5 - 30 minutes | [2] |

| Epac FRET Response | Seconds to minutes | [7] |

| Prevention of Adherens Junction Disassembly | 30 minutes | [7] |

| Insulin Secretion | 30 - 60 minutes | [12] |

| Adhesion Assays | 45 minutes | [14] |

| Endothelial Barrier Function | 30 minutes - 4 hours | [4] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak response | - Inactive compound (improper storage).- Extracellular hydrolysis by serum esterases.- Insufficient concentration or incubation time.- Low Epac expression in the cell type. | - Use a fresh aliquot of the compound.- Perform experiments in serum-free media.- Perform a dose-response and time-course experiment.- Verify Epac expression by Western blot or qPCR. |

| High background in control | - High basal cAMP levels.- Contamination of reagents. | - Serum starve cells before the experiment.- Use fresh, high-quality reagents. |

| Inconsistent results | - Variable cell confluency.- Inconsistent preparation of working solutions.- Freeze-thaw cycles of stock solution. | - Maintain consistent cell culture practices.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |

| Potential PKA activation | - Very high concentrations of the compound might lose selectivity. | - Use the lowest effective concentration determined from the dose-response curve.- Include a PKA inhibitor (e.g., H-89) as a control to confirm Epac specificity. |

By following these guidelines and protocols, researchers can effectively utilize this compound-AM as a powerful tool to dissect the intricate roles of Epac signaling in various cellular and physiological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]

- 9. Cyclic AMP potentiates vascular endothelial cadherin-mediated cell-cell contact to enhance endothelial barrier function through an Epac-Rap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]

- 12. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator this compound-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Application Notes and Protocols for 8-pCPT-2'-O-Me-cAMP

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and storage of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) and its cell-permeable analog, this compound-AM. These compounds are highly selective activators of the Exchange protein directly activated by cAMP (Epac), making them valuable tools for studying Epac-mediated signaling pathways independent of Protein Kinase A (PKA).

Physicochemical and Solubility Data

Proper handling and storage are crucial for maintaining the stability and activity of these compounds. The following tables summarize their key properties.

Table 1: Physicochemical Properties

| Property | This compound (Sodium Salt) | This compound-AM |

| Molecular Formula | C₁₇H₁₆ClN₅O₆PS • Na | C₂₀H₂₁ClN₅O₈PS |

| Molecular Weight | 507.8 g/mol [1] | 557.9 g/mol [2] |

| Appearance | Crystalline solid[1] | White lyophilized solid or oil[3][4][5] |

| Purity | ≥98%[1] | ≥97%[2] |

Table 2: Solubility Data

| Solvent | This compound (Sodium Salt) Solubility | This compound-AM Solubility |

| DMSO | 25 mg/mL[1] | Soluble to 100 mM[2] |

| DMF | 30 mg/mL[1] | Not specified |

| Ethanol | 0.5 mg/mL[1] | Not specified |

| PBS (pH 7.2) | 10 mg/mL[1] | Poorly soluble in aqueous solutions[5] |

Signaling Pathway

This compound selectively activates Epac proteins (Epac1 and Epac2), which are guanine nucleotide exchange factors (GEFs) for the small GTPase Rap1.[1][6][7][8] This activation is independent of PKA.[6][7][8][9] The acetoxymethyl ester form (-AM) is a cell-permeable prodrug that is converted to the active compound by intracellular esterases.[5][10][11]

Caption: Activation of the Epac signaling pathway by this compound.

Experimental Protocols

Protocol 1: Dissolving and Storing this compound (Sodium Salt)

This form is suitable for in vitro assays where cell permeability is not a factor.

Materials:

-

This compound (sodium salt) powder

-

Anhydrous DMSO or PBS (pH 7.2)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation of Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-